tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[3-(trifluoromethyl)pyridin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-8(12(13,14)15)5-4-6-16-9/h4-6H,7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOBSQDTAVYZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Carbamate Formation
The most widely reported method involves reacting 3-(trifluoromethyl)pyridin-2-ylmethanamine with tert-butyl chloroformate (Boc-Cl) in the presence of a base. This one-step procedure typically uses anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere. For example:
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Reagents : 3-(Trifluoromethyl)pyridin-2-ylmethanamine (1.0 equiv), Boc-Cl (1.2 equiv), triethylamine (TEA, 2.0 equiv).
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Conditions : 0°C to room temperature, 4–6 hours.
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Yield : 75–85% after column chromatography (hexane/ethyl acetate).
The reaction proceeds via nucleophilic attack of the amine on Boc-Cl, followed by deprotonation (Figure 1). The trifluoromethyl group’s electron-withdrawing nature slightly reduces amine reactivity, necessitating excess Boc-Cl.
Alternative Routes via Intermediate Protection
Sodium Hydride-Assisted Sulfonylation
A patent-derived method (CN105461690A) employs sodium hydride (NaH) to deprotonate the amine before Boc protection:
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Step 1 : 3-(Trifluoromethyl)pyridin-2-ylmethanamine is dissolved in anhydrous THF.
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Step 2 : NaH (2.0 equiv) is added at −10°C to 5°C, forming a reactive amide intermediate.
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Step 3 : Boc-Cl (1.1 equiv) is added dropwise, followed by stirring at 25–60°C for 1–3 hours.
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Yield : 80–90% with >95% purity (HPLC).
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Advantage : Avoids competing side reactions by pre-forming the amide.
Large-Scale Industrial Synthesis
Continuous Flow Reactor Optimization
For industrial production, a continuous flow system minimizes exothermic risks and improves reproducibility:
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Reactor Setup : Two inlets for amine/Boc-Cl solutions, TEA in a tertiary stream.
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Parameters :
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Temperature: 20–25°C.
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Residence time: 10–15 minutes.
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Solvent: Methyl tert-butyl ether (MTBE).
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Output : 92% conversion, 88% isolated yield after crystallization.
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified via silica gel chromatography (hexane:ethyl acetate = 4:1). High-purity batches (>99%) require recrystallization from n-heptane/isopropyl ether.
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc-CH₃), 4.30 (d, J = 5.6 Hz, 2H, CH₂), 5.10 (br s, 1H, NH), 7.50–8.20 (m, 3H, pyridine-H).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Base-Mediated | 75–85 | 95–98 | Moderate | High |
| NaH-Assisted | 80–90 | >95 | High | Moderate |
| Continuous Flow | 88–92 | >99 | Industrial | Low |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine, while oxidation of the pyridine ring can produce pyridine N-oxide derivatives .
Scientific Research Applications
Pharmaceutical Development
The compound's structural features make it a promising candidate for drug development. The trifluoromethyl group significantly increases the compound's metabolic stability and bioavailability, which are crucial for therapeutic efficacy.
Case Studies:
- Enzyme Inhibition : Research has shown that related carbamates can inhibit enzymes like acetylcholinesterase and β-secretase, which are pivotal in neurodegenerative diseases such as Alzheimer's disease. This suggests that tert-butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate may exhibit similar inhibitory properties, making it a target for further studies in neuropharmacology.
Agrochemical Applications
The compound's lipophilicity and stability also make it suitable for use in agrochemicals. Its ability to enhance the effectiveness of active ingredients while minimizing environmental impact is particularly valuable in developing new pesticides or herbicides.
Research Insights:
- Studies indicate that compounds with similar structures can improve the solubility and efficacy of agrochemicals, potentially leading to reduced application rates and lower toxicity to non-target organisms.
Material Chemistry
In material sciences, this compound can serve as a building block for synthesizing polymers or other materials with specific properties tailored for applications in coatings, adhesives, or electronic materials.
Comparative Analysis with Related Compounds
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| Tert-butyl carbamate | Tert-butyl + carbamate | Commonly used as a protecting group in synthesis |
| 3-(Trifluoromethyl)pyridine | Pyridine + trifluoromethyl | Serves as a precursor for various derivatives |
| N-Boc-pyrrolidine | Pyrrolidine + Boc protection | Used in peptide synthesis and medicinal chemistry |
| Tert-butyl N-methylcarbamate | Methyl substitution on carbamate | Exhibits different reactivity patterns |
Mechanism of Action
The mechanism of action of tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can be hydrolyzed to release the active amine, which can then exert its effects on the target pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate with five analogous compounds, highlighting key structural differences and their implications:
Biological Activity
tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 276.25 g/mol. Its structure includes a tert-butyl group, a pyridine ring with a trifluoromethyl substitution, and a carbamate moiety, as illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.25 g/mol |
| CAS Number | 1396734-59-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the pyridine ring can interact with enzymes and receptors, modulating their activity. The hydrolysis of the carbamate group releases an active amine that may further influence biological pathways.
Antimicrobial Properties
Research has indicated that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial activity. For instance, studies have shown that related compounds demonstrate selective activity against Chlamydia species, suggesting potential applications in treating infections caused by this pathogen .
Enzyme Inhibition
The compound's structural features suggest it may inhibit various enzymes. A study on related trifluoromethyl-pyridine derivatives demonstrated significant inhibition of calcium-dependent protein kinase 1 (CDPK1), which plays a crucial role in cellular signaling pathways . This inhibition could lead to therapeutic applications in conditions where CDPK1 is implicated.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been shown to significantly enhance the potency of compounds in various assays. For example, SAR studies indicate that modifications in the position and nature of substituents on the pyridine ring can lead to substantial changes in biological activity, including increased potency against specific targets such as serotonin transporters .
Case Study 1: Antichlamydial Activity
A study published in 2020 explored the synthesis and biological evaluation of new compounds based on pyridine derivatives, including this compound. The results indicated that these compounds exhibited selective antichlamydial activity, outperforming traditional antibiotics like spectinomycin at comparable concentrations .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of similar trifluoromethyl-containing compounds with TRPV1 receptors. The findings suggested that these compounds could act as antagonists at the capsaicin binding site, providing insights into their potential use in pain management therapies .
Q & A
Q. What are the optimal synthetic routes for tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate?
The synthesis typically involves coupling tert-butyl carbamate with a pyridine derivative. A methodologically robust approach includes:
- Starting materials : 3-(Trifluoromethyl)pyridine-2-methanol and tert-butyl carbamate.
- Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
- Reaction conditions : Conduct the reaction in dichloromethane or THF at 0–25°C, monitored by TLC or HPLC.
- Work-up : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers purify this compound to achieve high yields?
Purification methods depend on the synthetic pathway:
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Basic characterization involves:
- ¹H/¹³C NMR : Verify the tert-butyl group (δ ~1.4 ppm for 9H) and pyridine ring protons (δ 7.5–8.5 ppm) .
- FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and CF₃ group (~1100–1200 cm⁻¹).
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 305.3) .
Advanced Research Questions
Q. How can NMR spectroscopy resolve conformational ambiguities in this compound?
Advanced NMR strategies include:
- 2D experiments (COSY, NOESY) : Map proton-proton correlations to confirm spatial arrangements of the pyridine and carbamate groups.
- ¹⁹F NMR : Analyze CF₃ chemical shifts (δ -60 to -70 ppm) to assess electronic effects from the pyridine ring .
- Variable-temperature NMR : Study rotational barriers of the tert-butyl group to rule out dynamic effects .
Q. How should researchers address contradictions in toxicity data for this compound?
Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:
- In vitro assays : Use hepatocyte or renal cell models to assess cytotoxicity (IC₅₀) and compare with in silico predictions (e.g., ProTox-II).
- Metabolic stability studies : Evaluate cytochrome P450 interactions to identify bioactivation pathways.
- Cross-species validation : Test toxicity in multiple models (e.g., zebrafish, rodents) to account for species-specific metabolism .
Q. What are the key applications of this compound in advanced organic synthesis?
Q. How does the compound’s stability vary under different reaction conditions?
Stability challenges include:
- Acidic conditions : The tert-butyl carbamate group hydrolyzes at pH < 3. Use buffered solutions (pH 5–7) for aqueous reactions.
- Thermal degradation : Decomposes above 150°C; conduct high-temperature reactions under inert atmospheres (N₂/Ar).
- Light sensitivity : Store in amber vials to prevent photolytic cleavage of the carbamate bond .
Q. What crystallographic techniques are suitable for studying this compound’s solid-state behavior?
Advanced approaches include:
- Single-crystal X-ray diffraction : Resolve hydrogen bonding (e.g., N-H···O interactions) and π-stacking of the pyridine ring.
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-F···H interactions) to explain packing motifs.
- Powder XRD : Monitor polymorph transitions under humidity/temperature stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
